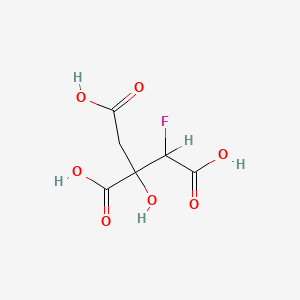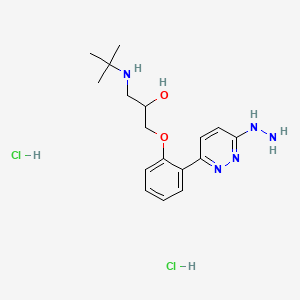
Enzastaurin Hydrochloride
Overview
Description
Enzastaurin Hydrochloride is a synthetic bisindolylmaleimide with potential antineoplastic activity. It selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor-stimulated neo-angiogenesis. This inhibition may decrease tumor blood supply, preventing growth .
Mechanism of Action
Target of Action
Enzastaurin Hydrochloride primarily targets Protein Kinase C beta (PKC-β) . PKC-β is a crucial enzyme involved in multiple signaling pathways that regulate cell proliferation, survival, and angiogenesis . It also targets other proteins such as Aurora kinase A, Aurora kinase B, and Cyclin-dependent kinase 15 .
Mode of Action
This compound is an oral serine-threonine kinase inhibitor . It binds to the ATP-binding site and selectively inhibits PKC-β . This inhibition disrupts the downstream signaling processes essential for cancer cell growth and survival .
Biochemical Pathways
This compound suppresses signaling through the PKC-β and the phosphatidylinositol 3-kinase/AKT (PI3K/AKT) pathway . These pathways have been shown to be activated in a wide variety of cancers . The disruption of these pathways results in the induction of apoptosis, or programmed cell death, which is often defective in cancer cells .
Pharmacokinetics
It is known that this compound is an oral drug . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
This compound has a direct apoptosis-inducing effect through the caspase-mediated mitochondrial pathway . It reduces the cell’s ability to reproduce (cell proliferation), increases the natural death of the tumor cells (apoptosis), and inhibits tumor-induced blood supply (angiogenesis) . This multi-faceted approach underscores the compound’s potential as a versatile anti-cancer agent .
Action Environment
The action environment of this compound is primarily within the cellular environment of cancer cells. It is designed to interfere with specific molecular targets involved in cancer progression and metastasis . More research is needed to understand these aspects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Enzastaurin Hydrochloride is synthesized through a multi-step process involving the formation of bisindolylmaleimide. The key steps include:
- Formation of the indole ring.
- Coupling of the indole derivatives.
- Cyclization to form the maleimide structure.
- Hydrochloride salt formation.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Enzastaurin Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the indole rings or the maleimide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities.
Scientific Research Applications
Enzastaurin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein kinase C beta inhibition and its effects on cellular processes.
Biology: Investigated for its role in inhibiting angiogenesis and inducing apoptosis in cancer cells.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery research.
Comparison with Similar Compounds
Bisindolylmaleimides: Other bisindolylmaleimides with similar structures and functions.
Protein Kinase C Inhibitors: Compounds like staurosporine and midostaurin that also inhibit protein kinase C.
Uniqueness: Enzastaurin Hydrochloride is unique due to its selective inhibition of protein kinase C beta and its ability to suppress angiogenesis, induce apoptosis, and inhibit cell proliferation. This makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O2.ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUADYKVKJIMIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189477 | |
| Record name | Enzastaurin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359017-79-1 | |
| Record name | Enzastaurin Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359017791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enzastaurin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENZASTAURIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX7K68Z2UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















